2-methyl-6-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-methyl-6-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-19-15(22)6-5-14(18-19)16(23)21-11-3-4-12(21)10-13(9-11)20-8-2-7-17-20/h2,5-8,11-13H,3-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPIVNMQEQNKJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the construction of the bicyclic octane system, and the introduction of the pyridazinone moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to streamline the synthesis, allowing for better control over reaction parameters and reducing the risk of side reactions .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-methyl-6-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-methyl-6-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydropyridazin-3-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Key Observations:
The benzonitrile group in BK72503 introduces electron-withdrawing effects, which may alter reactivity or solubility compared to the parent compound .
Bicyclic Core Modifications :
- Replacement of nitrogen with oxygen (e.g., 8-oxa-3-azabicyclo[3.2.1]octane in the CymitQuimica compound) reduces basicity and may affect membrane permeability .
- Azonia derivatives () introduce a positive charge, favoring solubility in aqueous media but limiting blood-brain barrier penetration .
Pharmacophore Diversity: The dihydropyridazinone moiety in the target compound contrasts with the pyrazolo-pyrimidine in the CymitQuimica analog, suggesting divergent biological targets (e.g., kinase vs. protease inhibition) .
Research Findings and Hypotheses
- Metabolic Stability : Pyrazole-containing analogs may exhibit longer half-lives than triazole derivatives due to reduced oxidative metabolism .
- Solubility : The charged azonia derivatives () are likely more water-soluble than neutral bicyclic analogs .
- Synthetic Accessibility : The spirocyclic dioxane system in the CymitQuimica compound introduces synthetic challenges compared to simpler bicyclic frameworks .
Biological Activity
2-Methyl-6-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-2,3-dihydropyridazin-3-one is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 313.35 g/mol. The structure features a complex bicyclic core that contributes to its biological properties.
Research has indicated that compounds with similar structures can inhibit various biological targets, particularly in the context of neuropharmacology and inflammation management. The following mechanisms have been identified:
- Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) : This enzyme plays a crucial role in the degradation of palmitoylethanolamide (PEA), an endogenous lipid mediator with anti-inflammatory properties. Inhibition of NAAA can enhance the analgesic effects at inflamed sites, making it a target for pain management therapies .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrazole and azabicyclo[3.2.1]octane moieties significantly influence the compound's potency and selectivity:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| ARN19689 | 0.042 | NAAA Inhibition |
| Lead Compound 39 | 0.655 | NAAA Inhibition |
| 3-Methyl Derivative | 1.11 | Reduced Activity |
These findings suggest that specific substitutions can enhance binding affinity and efficacy against targeted enzymes .
Biological Activity Case Studies
Several studies have highlighted the biological activity of related compounds:
- Neuropharmacological Effects : Compounds similar to this compound have shown promise in treating conditions like cocaine addiction by selectively inhibiting dopamine transporters (DAT) while minimizing serotonin transporter (SERT) inhibition, thus reducing potential side effects associated with stimulant medications .
- Anti-inflammatory Potential : The inhibition of NAAA has been linked to enhanced anti-inflammatory responses in preclinical models, suggesting that this compound could be beneficial in managing chronic pain conditions associated with inflammation .
Q & A
Q. Table 1. Synthesis Optimization Parameters for Related Bicyclic Compounds
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Diagnostic Signal | Reference |
|---|---|---|
| 1H NMR | δ 2.1 ppm (CH3 of dihydropyridazinone) | |
| 13C NMR | δ 165 ppm (carbonyl of bicyclo-octane) | |
| HRMS | [M+H]+ = 385.17 (Δ = 0.01 ppm) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
